3-Aminocrotonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-Aminocrotononitrile has several scientific research applications:

Mécanisme D'action

Mode of Action

It has been observed that 3-aminocrotononitrile reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reaction with p-substituted anilines to give 2-arylhydrazone-3-ketimino-butyronitriles . These reactions suggest that 3-Aminocrotononitrile may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.

Méthodes De Préparation

3-Aminocrotononitrile can be synthesized through several methods. One common method involves the reaction of crotononitrile with ammonia under specific conditions . Another method includes the reaction of crotononitrile with hydroxylamine . Industrial production methods often involve the use of high temperatures and pressures to optimize yield and efficiency .

Analyse Des Réactions Chimiques

3-Aminocrotononitrile undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

3-Aminocrotononitrile is similar to other compounds such as:

3-Amino-3-methylacrylonitrile: Similar in structure but with a methyl group attached to the carbon chain.

3-Iminobutyronitrile: Similar in structure but with an imino group instead of an amino group.

Diacetonitrile: Similar in structure but with two nitrile groups attached to the carbon chain.

The uniqueness of 3-Aminocrotononitrile lies in its ability to act as a bisnucleophilic reagent, making it highly versatile in various chemical reactions and applications .

Activité Biologique

3-Aminocrotononitrile (3-ACN) is a small organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse chemical reactivity. This article explores the biological activity of 3-ACN, focusing on its synthesis, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

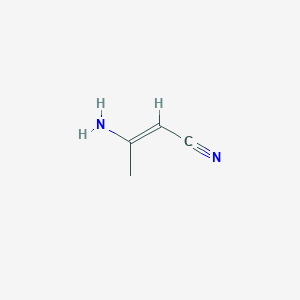

3-Aminocrotononitrile is characterized by the formula C₄H₅N₂, featuring an amine group (NH₂) attached to the third carbon of a conjugated carbon chain, with a cyano group (C≡N) at the terminal position. This structure contributes to its reactivity and versatility as a synthetic intermediate in various chemical reactions, including cycloaddition and condensation reactions .

Synthesis

The synthesis of 3-ACN typically involves the dimerization of acetonitrile using strong bases such as sodium amide. The reaction proceeds through deprotonation to form a carbanion, which subsequently reacts to yield 3-ACN. Various methods have been reported, achieving yields ranging from 53% to over 90% purity .

Antimicrobial Activity

Research has indicated that 3-ACN exhibits notable antimicrobial properties. A study evaluating various aniline derivatives, including 3-ACN, found that it demonstrated significant activity against several bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Properties

3-ACN has been investigated for its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In animal models, compounds derived from 3-ACN exhibited reduced inflammation in conditions such as arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Inflammation Model : In a study involving rats subjected to complete Freund's adjuvant-induced inflammation, derivatives of 3-ACN were administered. The results indicated a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory efficacy .

- Antimicrobial Testing : A series of experiments tested various concentrations of 3-ACN against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Research Findings

The following table summarizes key findings related to the biological activity of 3-Aminocrotononitrile:

Propriétés

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-Aminocrotononitrile?

A1: The molecular formula of 3-Aminocrotononitrile is C4H6N2, and its molecular weight is 82.10 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Aminocrotononitrile?

A2: Common spectroscopic techniques include FTIR [, , ], NMR (1H and 13C) [, , , , , ], HRMS [], and UV-Vis spectroscopy []. X-ray crystallography has also been used to determine the structure of 3-ACN derivatives [].

Q3: What are the key infrared (IR) spectral features of 3-Aminocrotononitrile?

A3: The IR spectrum of 3-ACN exhibits a strong C≡N stretching band in the 2300-2200 cm-1 range, similar to other nitriles. This band is generally broader when 3-ACN is frozen in a water matrix compared to an argon matrix, suggesting the formation of hydrogen bonds [].

Q4: How does the choice of acid chloride and base affect the regioselectivity of acylation reactions with 3-Aminocrotononitrile?

A4: The acylation of 3-ACN with acid chlorides exhibits strong regioselectivity depending on the acid chloride and base used. For instance, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine favors C-acylation, leading to the formation of 3,4-dihydropyridin-(2H)-one derivatives via a [, ] sigmatropic rearrangement []. In contrast, certain aliphatic and aromatic acid chlorides may favor N-acylation depending on the reaction conditions [].

Q5: How is 3-Aminocrotononitrile used in the synthesis of heterocyclic compounds?

A5: 3-ACN serves as a versatile building block in the synthesis of various heterocyclic systems. Some key examples include:

- Pyridines: It is a common reagent in the Hantzsch pyridine synthesis [, , , , , ].

- Pyrimidines: Reacts with hydroxide catalysts to form aminopyrimidines [].

- Triazoles: Can be electrochemically oxidized to form 1,2,3[2H]-triazole-4-carbonitriles [].

- Isothiazoles: Reacts with 4,5-dichloro-1,2,3-dithiazolium chloride to form substituted isothiazoles [].

- Pyrazolopyrimidines: Coupled with diazonium salts to generate intermediates for pyrazolopyrimidine synthesis [].

- Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones: Participates in a four-component reaction to yield these complex heterocycles [].

Q6: Can 3-Aminocrotononitrile be used in multicomponent reactions?

A6: Yes, 3-ACN is a valuable component in multicomponent reactions (MCRs). For example, it participates in a one-pot, four-component reaction with benzaldehyde, tetronic acid, and phenylhydrazine to afford 3-methyl-1,4-diphenyl-7,8-dihydro-1H-furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones []. It also plays a role in L-proline-catalyzed sequential four-component reactions to construct structurally complex heterocyclic ortho-quinones [].

Q7: What is unique about the reaction of 3-Aminocrotononitrile with arenediazonium salts?

A7: Instead of forming triazenes (expected from N-coupling), arenediazonium salts react with 3-ACN to produce 2-arylhydrazono-3-oxobutanenitriles. This occurs through diazonium coupling at the C2-vinylic carbon, accompanied by hydrolysis of the 3-amino group to a 3-oxo derivative [].

Q8: How does the configuration of arylhydrazones derived from 3-Aminocrotononitrile vary with substituents on the aryl ring?

A8: The E/Z configuration of arylhydrazones obtained from coupling reactions of 3-ACN with arenediazonium salts is influenced by the position and electronic nature of substituents on the aryl moiety [, ]. For example, para-substituted hydrazononitriles primarily exist as the Z isomer, while ortho-substituted analogs show a mixture of E and Z configurations [].

Q9: Is there information on the stability of 3-Aminocrotononitrile under various conditions?

A9: While specific stability data is limited within the provided research, 3-ACN is generally handled with care as it can be sensitive to moisture and air.

Q10: Does 3-Aminocrotononitrile exhibit any catalytic properties itself?

A10: The provided research focuses on the synthetic utility of 3-ACN as a building block rather than its potential catalytic properties.

Q11: Have any biological activities been reported for 3-Aminocrotononitrile derivatives?

A13: Yes, several studies highlight the biological potential of 3-ACN derivatives:* Antitumor Activity: Novel tetrapodal 1,4-dihydropyridines synthesized from 3-ACN displayed promising antitumor activity against various cancer cell lines, including A549 (lung carcinoma), HCT116 (colon adenocarcinoma), and MCF7 (breast cancer) []. These derivatives induced apoptosis, cell cycle arrest, and p53 protein expression in cancer cells while exhibiting lower damage effects on normal cells [, ].* Antimicrobial Activity: Heterocyclic tetraazo dyes synthesized from 3-ACN showed antimicrobial activity [].

Q12: Is there information on the toxicity and safety profile of 3-Aminocrotononitrile?

A12: Specific toxicological data is not presented within the provided research abstracts. As with any chemical, handling 3-ACN with caution and following appropriate safety measures is essential.

Q13: What is known about the environmental impact and degradation of 3-Aminocrotononitrile?

A13: The provided research primarily focuses on the synthetic applications of 3-ACN. Information on its environmental fate and potential ecotoxicological effects is not included.

Q14: What analytical methods are used to characterize and quantify 3-Aminocrotononitrile?

A16: Various analytical techniques are used to characterize 3-ACN and its derivatives, including:* Spectroscopy: FTIR, NMR (1H and 13C), HRMS, and UV-Vis spectroscopy [, , , , , ]. * Chromatography: Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-ACN as a marker for amphetamine synthesized via a specific route [].

Q15: Has 3-Aminocrotononitrile been identified as a marker in forensic analysis?

A17: Yes, the presence of 3-ACN in seized amphetamine samples has been linked to a specific synthetic route (Leuckart route) starting from the pre-precursor α-phenylacetoacetonitrile (APAAN) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.